Dchpa-iloprost

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

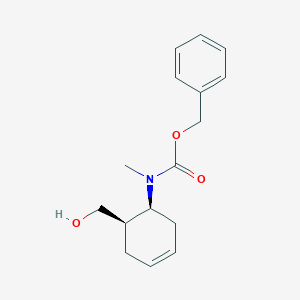

Dchpa-iloprost is a synthetic analogue of prostacyclin, a naturally occurring hormone that regulates blood pressure and blood clotting. Dchpa-iloprost is used in scientific research to study the biochemical and physiological effects of prostacyclin and its derivatives.

Mecanismo De Acción

Dchpa-iloprost acts on the prostacyclin receptor, which is a G protein-coupled receptor that is expressed in many tissues, including the cardiovascular system, lungs, and kidneys. Activation of the prostacyclin receptor leads to the production of cyclic AMP (cAMP), which in turn activates protein kinase A (PKA). PKA then phosphorylates a variety of target proteins, leading to a wide range of cellular responses.

Efectos Bioquímicos Y Fisiológicos

Dchpa-iloprost has a range of biochemical and physiological effects, including vasodilation, inhibition of platelet aggregation, and inhibition of leukocyte adhesion and migration. These effects are mediated through the activation of the prostacyclin receptor and the subsequent production of cAMP and PKA activation. Dchpa-iloprost has also been shown to have anti-inflammatory effects and to protect against ischemia-reperfusion injury.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One advantage of using Dchpa-iloprost in lab experiments is that it is a stable analogue of prostacyclin that can be easily synthesized and purified. It also has a well-characterized mechanism of action and is widely used in scientific research. However, one limitation of using Dchpa-iloprost is that it may not fully recapitulate the effects of endogenous prostacyclin, which can be produced in response to a variety of stimuli and can have complex effects on different tissues and cell types.

Direcciones Futuras

There are many potential future directions for research on Dchpa-iloprost and its effects. One area of interest is the role of prostacyclin in regulating inflammation and immune function. Another area of interest is the potential therapeutic applications of prostacyclin and its derivatives in the treatment of cardiovascular disease, pulmonary hypertension, and other conditions. Additionally, further research is needed to fully understand the limitations and potential confounding factors associated with the use of Dchpa-iloprost in lab experiments.

Métodos De Síntesis

Dchpa-iloprost is synthesized through a multi-step process involving the conversion of prostacyclin into its stable analogue, iloprost, followed by the attachment of a diethylaminoethyl (DEAE) group to the hydroxyl group at position 7 of the iloprost molecule. The resulting compound, Dchpa-iloprost, is a stable analogue of prostacyclin that can be used in scientific research.

Aplicaciones Científicas De Investigación

Dchpa-iloprost is used in scientific research to study the biochemical and physiological effects of prostacyclin and its derivatives. It is commonly used in experiments to investigate the role of prostacyclin in regulating blood pressure, blood clotting, and inflammation. Dchpa-iloprost has also been used to study the effects of prostacyclin on the cardiovascular system, pulmonary circulation, and renal function.

Propiedades

Número CAS |

124578-04-7 |

|---|---|

Nombre del producto |

Dchpa-iloprost |

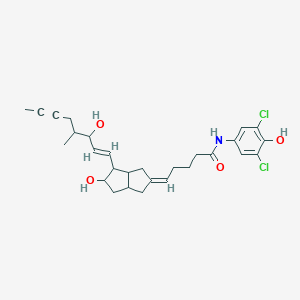

Fórmula molecular |

C28H35Cl2NO4 |

Peso molecular |

520.5 g/mol |

Nombre IUPAC |

(5Z)-N-(3,5-dichloro-4-hydroxyphenyl)-5-[5-hydroxy-4-[(E)-3-hydroxy-4-methyloct-1-en-6-ynyl]-3,3a,4,5,6,6a-hexahydro-1H-pentalen-2-ylidene]pentanamide |

InChI |

InChI=1S/C28H35Cl2NO4/c1-3-4-7-17(2)25(32)11-10-21-22-13-18(12-19(22)14-26(21)33)8-5-6-9-27(34)31-20-15-23(29)28(35)24(30)16-20/h8,10-11,15-17,19,21-22,25-26,32-33,35H,5-7,9,12-14H2,1-2H3,(H,31,34)/b11-10+,18-8- |

Clave InChI |

BFTTYAJXQKONFL-HNBJERPBSA-N |

SMILES isomérico |

CC#CCC(C)C(/C=C/C1C(CC2C1C/C(=C\CCCC(=O)NC3=CC(=C(C(=C3)Cl)O)Cl)/C2)O)O |

SMILES |

CC#CCC(C)C(C=CC1C(CC2C1CC(=CCCCC(=O)NC3=CC(=C(C(=C3)Cl)O)Cl)C2)O)O |

SMILES canónico |

CC#CCC(C)C(C=CC1C(CC2C1CC(=CCCCC(=O)NC3=CC(=C(C(=C3)Cl)O)Cl)C2)O)O |

Sinónimos |

2,6-dichloro-4-aminophenol iloprost DCHPA-iloprost dichlorohydroxyphenylamide iloprost dichlorohydroxyphenylamideiloprost |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.